molecular formula C7H15BrN2 B6319638 5-(Dimethylamino)pentanenitrile hydrobromide CAS No. 1051369-00-6

5-(Dimethylamino)pentanenitrile hydrobromide

Cat. No.: B6319638
CAS No.: 1051369-00-6
M. Wt: 207.11 g/mol
InChI Key: UIKCJXKETJQVCK-UHFFFAOYSA-N
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Description

Significance of Nitrile Functional Groups in Modern Synthetic Methodologies

The nitrile or cyano group (-C≡N) is a cornerstone of modern organic synthesis, valued for its dual nature as both a strong electron-withdrawing group and a versatile synthetic handle. The carbon-nitrogen triple bond imparts a linear geometry and a significant dipole moment to the functional group. This electronic feature allows nitriles to participate in a wide array of chemical transformations.

Nitriles are readily converted into a variety of other functional groups, including carboxylic acids, primary amines, aldehydes, and ketones, making them invaluable intermediates in multi-step syntheses. Furthermore, the carbon atom of the nitrile group is electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in reactions such as the Grignard reaction and the Blaise reaction. The nitrogen atom, with its lone pair of electrons, can also act as a nucleophile or a ligand in organometallic chemistry. In contemporary synthesis, nitriles are crucial for the construction of carbo- and heterocyclic rings through cycloaddition reactions and serve as directing groups in C-H bond functionalization.

Importance of Tertiary Amine Moieties in Advanced Molecular Design

Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity to tertiary amines, enabling them to act as catalysts, bases, and key binding elements in biologically active molecules.

In medicinal chemistry, the tertiary amine moiety is a common feature in a vast number of drugs. Its ability to be protonated at physiological pH allows for the formation of water-soluble salts, which is often crucial for drug formulation and delivery. The charged ammonium (B1175870) species can also engage in vital ionic interactions with biological targets such as receptors and enzymes. The steric and electronic properties of the substituents on the tertiary amine can be fine-tuned to modulate the pharmacological activity, selectivity, and pharmacokinetic profile of a drug molecule.

Contextualizing 5-(Dimethylamino)pentanenitrile (B2648973) Hydrobromide within Amine and Nitrile Chemical Space

5-(Dimethylamino)pentanenitrile incorporates both a nitrile and a tertiary amine functionality, separated by a flexible four-carbon chain. This bifunctional nature makes it a valuable building block in organic synthesis. The tertiary amine group can act as a base or nucleophile, while the nitrile group offers a wide range of synthetic transformations. The hydrobromide salt of this compound is formed by the protonation of the basic dimethylamino group by hydrobromic acid. This salt form often provides improved stability and handling characteristics compared to the free base. The presence of both of these key functional groups within a single molecule positions 5-(Dimethylamino)pentanenitrile hydrobromide as a potentially useful intermediate for the synthesis of a variety of target molecules, particularly those of pharmaceutical or materials science interest. lookchem.com

Chemical Properties and Data

While detailed research findings on this compound are not extensively documented in publicly available literature, its properties can be inferred from the free base, 5-(Dimethylamino)pentanenitrile.

PropertyValue
Chemical Formula C7H14N2
Molecular Weight 126.20 g/mol
CAS Number 3209-45-8
Appearance Not specified
Boiling Point Not available
Melting Point Not available
Solubility Not specified

This data pertains to the free base, 5-(Dimethylamino)pentanenitrile.

Detailed Research Findings

Specific research focused solely on this compound is limited. However, its role as a chemical intermediate can be understood in the context of the synthesis of more complex molecules. For instance, aminonitriles are known precursors for the synthesis of various nitrogen-containing compounds. The general synthetic utility of such bifunctional compounds lies in the ability to selectively react at either the nitrile or the amine functionality, or to utilize both in a concerted fashion to construct heterocyclic systems.

While a dedicated synthetic procedure for this compound is not readily found in peer-reviewed journals, the synthesis of the free base, 5-(Dimethylamino)pentanenitrile, would likely involve the reaction of a 5-halopentanenitrile with dimethylamine (B145610), or the alkylation of a suitable precursor. The subsequent treatment with hydrobromic acid would then yield the hydrobromide salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)pentanenitrile;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.BrH/c1-9(2)7-5-3-4-6-8;/h3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKCJXKETJQVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC#N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Dimethylamino Pentanenitrile Hydrobromide

Retrosynthetic Analysis and Precursor Identification for the Pentanenitrile Framework

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(dimethylamino)pentanenitrile (B2648973), the analysis involves two primary disconnections.

C-N Bond Disconnection: The bond between the nitrogen of the dimethylamino group and the pentyl chain is a logical point for disconnection. This suggests a reaction between a pentanenitrile framework containing a leaving group at the 5-position (a synthon for an electrophile) and dimethylamine (B145610) (a nucleophile). This leads to precursor A , 5-halopentanenitrile, and dimethylamine.

C-CN Bond Disconnection: Alternatively, disconnecting the nitrile group from the five-carbon chain points to a nucleophilic cyanide ion and a 5-(dimethylamino)pentyl cation synthon. This identifies precursor B , 5-(dimethylamino)pentyl halide, and a cyanide salt like sodium or potassium cyanide.

A further disconnection of the pentanenitrile framework itself (precursor A ) at the C4-C5 bond suggests a four-carbon electrophile and a cyanide nucleophile. This points to a 1,4-dihalobutane as a practical starting material, which can be manipulated to build the required framework. Based on this analysis, two primary synthetic strategies emerge, revolving around the sequence of introducing the nitrile and the dimethylamino functionalities.

Direct Synthesis Routes to the Nitrile and Alkyl Chain

The formation of the 5-carbon nitrile backbone is a critical step. This can be achieved through established carbon-carbon bond-forming reactions where the nitrile group is introduced.

Carbon-Carbon Bond Forming Reactions

The most direct method for constructing the pentanenitrile skeleton involves the reaction of a four-carbon alkyl halide with a cyanide salt. This is a classic nucleophilic substitution reaction that extends the carbon chain by one carbon. cognitoedu.orgyoutube.com For example, reacting 1-bromo-4-chlorobutane (B103958) with sodium cyanide can selectively substitute the more reactive bromide, forming 5-chloropentanenitrile. This reaction establishes the required five-carbon chain and sets the stage for introducing the amino group.

Introduction of the Nitrile Functionality

The introduction of the nitrile group is most commonly accomplished via a nucleophilic substitution (SN2) reaction. youtube.com This pathway involves an alkyl halide and an alkali metal cyanide.

The reaction of a suitable 5-carbon precursor, such as 1,5-dihalopentane or 5-halo-1-pentanol, with a cyanide source provides the pentanenitrile structure. Primary and secondary alkyl halides are effective substrates for this transformation. libretexts.org

Table 1: Comparison of Cyanide Reagents for Nitrile Synthesis
Cyanide ReagentTypical SolventKey CharacteristicsReference
Sodium Cyanide (NaCN)DMSO, Ethanol/WaterCommon, cost-effective reagent for SN2 cyanation. wikipedia.orgchemrevise.org wikipedia.orgchemrevise.org
Potassium Cyanide (KCN)Ethanol/WaterSimilar reactivity to NaCN, widely used in nucleophilic substitutions. chemrevise.org chemrevise.org
Zinc Cyanide (Zn(CN)2)Acetonitrile (with catalyst)Lower toxicity compared to alkali metal cyanides; often used in metal-catalyzed cyanations. chemistryviews.org chemistryviews.org
Lithium Cyanide (LiCN)THFHighly soluble in non-aqueous solvents like THF, facilitating displacement reactions. thieme-connect.de thieme-connect.de

Incorporation of the Dimethylamino Moiety

Once the pentanenitrile framework is established, the final key step is the introduction of the dimethylamino group. This can be accomplished through two primary strategies: direct alkylation or reductive amination.

Alkylation Strategies for Tertiary Amine Formation

Direct alkylation is a straightforward method for forming the C-N bond. wikipedia.org This approach involves the reaction of a substrate containing a good leaving group, such as 5-halopentanenitrile (e.g., 5-bromopentanenitrile), with dimethylamine. Dimethylamine acts as the nucleophile, displacing the halide to form the desired tertiary amine, 5-(dimethylamino)pentanenitrile. libretexts.orglibretexts.org

While alkylation of primary amines can often lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation, the use of a secondary amine like dimethylamine as the nucleophile directly yields the tertiary amine product, simplifying the purification process. wikipedia.orgmasterorganicchemistry.com The final step involves treating the resulting tertiary amine with hydrobromic acid to precipitate the hydrobromide salt.

Reductive Amination Pathways to Dimethylamino Groups

Reductive amination, also known as reductive alkylation, provides an alternative and highly effective route to the dimethylamino group. wikipedia.org This two-step, one-pot process involves the reaction of a carbonyl compound with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com

For the synthesis of 5-(dimethylamino)pentanenitrile, a suitable precursor would be 5-oxopentanenitrile (B3051398) (glutaraldehyde mononitrile). This aldehyde reacts with dimethylamine under weakly acidic conditions to form an iminium ion. A reducing agent present in the reaction mixture then reduces this intermediate to the final product. youtube.com A key advantage of this method is the prevention of over-alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity.

Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationCharacteristicsReference
Sodium CyanoborohydrideNaBH3CNMild reducing agent, capable of selectively reducing iminium ions in the presence of aldehydes or ketones. masterorganicchemistry.comkoreascience.kr Highly effective but toxic. masterorganicchemistry.comkoreascience.kr
Sodium TriacetoxyborohydrideNaBH(OAc)3A milder and less toxic alternative to NaBH3CN. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. masterorganicchemistry.com
Sodium BorohydrideNaBH4A common and cost-effective reducing agent. It can reduce both the starting carbonyl and the intermediate iminium ion, potentially requiring careful control of reaction conditions. youtube.com
Borohydride Exchange ResinBERA less toxic, solid-supported alternative that simplifies product workup. It has been shown to be effective for the reductive amination of aldehydes and ketones with dimethylamine. koreascience.kr koreascience.kr

Upon successful synthesis of the 5-(dimethylamino)pentanenitrile free base via either alkylation or reductive amination, treatment with hydrobromic acid (HBr) in a suitable solvent yields the final target compound, 5-(dimethylamino)pentanenitrile hydrobromide.

Utilization of Dimethylamino-Containing Reagents

A primary strategy for synthesizing the 5-(dimethylamino)pentanenitrile core structure involves the direct use of reagents that already contain the dimethylamino moiety. This approach typically relies on the nucleophilic properties of dimethylamine or a related synthetic equivalent to introduce the functional group onto a five-carbon chain bearing an electrophilic site and a nitrile group or its precursor.

One common method is the nucleophilic substitution reaction between a halo-substituted pentanenitrile and dimethylamine. For instance, reacting 5-halovaleronitrile (where the halogen is typically chlorine or bromine) with dimethylamine results in the displacement of the halide and the formation of 5-(dimethylamino)pentanenitrile. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and can be influenced by factors such as solvent polarity and temperature.

Another significant approach is the reductive amination of a carbonyl-containing precursor. This involves reacting a compound such as 5-oxopentanenitrile with dimethylamine in the presence of a reducing agent. The initial reaction forms an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product, 5-(dimethylamino)pentanenitrile.

A related synthesis involves the reaction of acrylonitrile (B1666552) with dimethylamine to produce β-(dimethylamino)-propionitrile. google.com While this yields a shorter carbon chain, it demonstrates the fundamental reactivity of using dimethylamine as a direct nucleophile in nitrile synthesis. More complex syntheses may involve multi-step pathways where a dimethylamino-containing fragment is introduced at a specific stage, such as the alkylation of a nitrile-containing substrate using a reagent like dimethylaminopropyl chloride. nih.gov

Formation of the Hydrobromide Salt via Protonation

Once the free base, 5-(dimethylamino)pentanenitrile, has been synthesized and isolated, it is converted into its hydrobromide salt. This transformation is a standard acid-base reaction designed to improve the compound's stability, crystallinity, and handling properties.

The process involves dissolving the purified 5-(dimethylamino)pentanenitrile, which is typically an oil, in a suitable organic solvent. Anhydrous solvents such as diethyl ether, isopropanol, or ethyl acetate (B1210297) are commonly used to prevent the introduction of water, which could interfere with the salt's precipitation and purity.

To this solution, a source of hydrobromic acid (HBr) is added. This can be in the form of anhydrous HBr gas bubbled through the solution, or more conveniently, a solution of HBr in an organic solvent like acetic acid or ether. The hydrobromic acid protonates the basic tertiary nitrogen atom of the dimethylamino group, forming the corresponding ammonium salt.

R₂N-R' + HBr → [R₂NH-R']⁺Br⁻

This resulting hydrobromide salt is generally much less soluble in the organic solvent than the free base and precipitates out of the solution as a solid. The solid salt is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under a vacuum to yield the final, purified this compound.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction parameters. Key variables that are often adjusted to maximize yield and purity include temperature, reaction time, choice of solvent, and the stoichiometry of the reactants. chemrxiv.orgscielo.br

In syntheses involving the reaction of dimethylamine with a halo-nitrile, controlling the temperature is crucial. For example, in a related synthesis of β-(dimethylamino)-propionitrile, it was found that conducting the reaction at temperatures between 25°C and 80°C in a bubble column reactor improved the process efficiency over previous methods that required cooling to 0-5°C. google.com The residence time of reactants in the reactor is another critical factor, with typical times ranging from 20 to 120 minutes to ensure the reaction goes to completion without significant side-product formation. google.com

The choice of solvent can significantly impact reaction rates and selectivity. Solvents are selected based on their ability to dissolve the reactants while facilitating the desired chemical transformation. For instance, polar aprotic solvents may be favored in nucleophilic substitution reactions.

Stoichiometric control is also essential. Using a slight excess of the amine reagent can help drive the reaction to completion, but a large excess can complicate the purification process. In industrial settings, optimizing the mole ratio of reactants, such as keeping the dimethylamine to acrylonitrile ratio between 1:1 and 1.05:1, has been shown to be effective. google.com The table below summarizes key parameters that are typically optimized.

ParameterObjectiveCommon Range/ConditionRationale
Temperature Maximize rate, minimize side reactions25°C - 80°CBalances reaction kinetics with the stability of reactants and products. google.com
Reaction Time Ensure complete conversion20 - 120 minutesAllows the reaction to proceed to completion without degrading the product. google.com
Solvent Improve solubility and reactivityAcetonitrile, DichloromethaneThe solvent choice can affect reaction rates and the ease of product isolation. chemrxiv.org
Reactant Ratio Drive reaction to completion1:1 to 1.05:1 (Amine:Substrate)A slight excess of the nucleophile can increase yield without complicating purification. google.com
Oxidant (if applicable) Achieve desired conversion & selectivity0.5 equivalentsIn oxidative coupling reactions, the amount of oxidant is critical for efficiency. scielo.br

Chemical Reactivity and Transformative Chemistry of 5 Dimethylamino Pentanenitrile Hydrobromide

Reactivity Profiles of the Nitrile Group

The nitrile group (—C≡N) is a versatile functional group that participates in a variety of chemical transformations, including nucleophilic additions, reductions, and hydrolysis.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of products. A prominent example of this is the addition of organometallic reagents, such as Grignard reagents.

The reaction of 5-(dimethylamino)pentanenitrile (B2648973) with a Grignard reagent (R-MgX) proceeds through the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the electrophilic carbon of the nitrile. This initially forms an imine intermediate, which upon acidic hydrolysis, yields a ketone. This two-step process is a valuable method for the synthesis of ketones with a new carbon-carbon bond adjacent to the former nitrile carbon. The general mechanism involves the formation of a magnesium salt of the imine, which is stable until the addition of aqueous acid. masterorganicchemistry.comorganicchemistrytutor.com

ReactantReagentConditionsIntermediate ProductFinal Product (after hydrolysis)
5-(Dimethylamino)pentanenitrileMethylmagnesium bromide (CH₃MgBr)1. Diethyl ether or THF2. H₃O⁺N-Magnesio-6-(dimethylamino)hexan-2-imine6-(Dimethylamino)hexan-2-one
5-(Dimethylamino)pentanenitrilePhenylmagnesium bromide (C₆H₅MgBr)1. Diethyl ether or THF2. H₃O⁺N-Magnesio-1-phenyl-5-(dimethylamino)pentan-1-imine1-Phenyl-5-(dimethylamino)pentan-1-one

Another significant nucleophilic addition is the Strecker synthesis of α-aminonitriles, which typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source. mdpi.comscispace.comacs.org While not a direct nucleophilic addition to 5-(dimethylamino)pentanenitrile itself, the principles of nucleophilic cyanide addition are central to nitrile chemistry.

Reduction Reactions of the Nitrile to Amine

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility as it converts a carbon-nitrogen triple bond into a carbon-nitrogen single bond with the addition of hydrogen atoms. This conversion is commonly achieved through two main methods: catalytic hydrogenation and chemical reduction with metal hydrides.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemistrysteps.commasterorganicchemistry.comdoubtnut.comyoutube.com The reaction typically proceeds in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the free amine. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the nitrile carbon.

Catalytic hydrogenation is another widely used method for the reduction of nitriles. researchgate.netnih.govnih.gov This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure and temperature, can be adjusted to optimize the reduction. This method is often considered "greener" as it avoids the use of pyrophoric metal hydrides.

ReactantReagent/CatalystSolventProduct
5-(Dimethylamino)pentanenitrileLithium aluminum hydride (LiAlH₄)Diethyl ether or THF6-(Dimethylamino)hexan-1-amine
5-(Dimethylamino)pentanenitrileH₂ / Raney NickelEthanol6-(Dimethylamino)hexan-1-amine
5-(Dimethylamino)pentanenitrileH₂ / Palladium on Carbon (Pd/C)Methanol6-(Dimethylamino)hexan-1-amine

This reduction is a key step in the synthesis of diamines, which are important building blocks in polymer chemistry and for the preparation of various heterocyclic compounds. acs.orgnih.gov

Hydrolysis and Amidation of the Nitrile

Nitriles can undergo hydrolysis to form either amides or carboxylic acids, depending on the reaction conditions. This transformation is typically catalyzed by either acid or base.

Under acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. youtube.com The initial product is an amide, which can be isolated under carefully controlled conditions. However, with prolonged reaction times or more vigorous conditions (e.g., heating), the amide will further hydrolyze to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. acs.orgchemistrysteps.com This initially forms an imidic acid intermediate which tautomerizes to an amide. Similar to acid-catalyzed hydrolysis, the amide can undergo further hydrolysis under the basic conditions to yield a carboxylate salt and ammonia. The free carboxylic acid can be obtained by subsequent acidification. Studies on the hydrolysis of aminonitriles have shown that the reaction can be influenced by the solvent and the concentration of the base. acs.org Research on the hydrolysis of 5-cyanovaleramide, a structurally related compound, indicates that the cyano group is more reactive towards hydrolysis than the amide group under certain conditions. umich.edu

ReactantConditionsIntermediate ProductFinal Product
5-(Dimethylamino)pentanenitrileAqueous HCl, Δ5-(Dimethylamino)pentanamide5-(Dimethylamino)pentanoic acid hydrochloride
5-(Dimethylamino)pentanenitrileAqueous NaOH, Δ5-(Dimethylamino)pentanamideSodium 5-(dimethylamino)pentanoate

Transformations Involving the Tertiary Amine Moiety

The tertiary amine group in 5-(dimethylamino)pentanenitrile is a nucleophilic and basic center, which can undergo reactions such as quaternization and can be converted into a good leaving group for elimination reactions.

Quaternization and Salt Formation Reactions

As a tertiary amine, the nitrogen atom in 5-(dimethylamino)pentanenitrile possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary ammonium salts. nih.govresearchgate.netreddit.comrsc.org This reaction, known as quaternization, involves the formation of a new carbon-nitrogen bond and results in a positively charged nitrogen atom.

Methyl iodide is a common reagent used for the quaternization of tertiary amines. The reaction of 5-(dimethylamino)pentanenitrile with methyl iodide would yield a quaternary ammonium salt where the nitrogen atom is bonded to three methyl groups and the pentanenitrile chain. The rate of quaternization can be influenced by the solvent and the structure of the alkyl halide.

ReactantReagentSolventProduct
5-(Dimethylamino)pentanenitrileMethyl iodide (CH₃I)Acetonitrile or DMFN,N,N-Trimethyl-5-cyanopentan-1-aminium iodide
5-(Dimethylamino)pentanenitrileEthyl bromide (CH₃CH₂Br)AcetoneN-Ethyl-N,N-dimethyl-5-cyanopentan-1-aminium bromide
5-(Dimethylamino)pentanenitrileBenzyl chloride (C₆H₅CH₂Cl)Tetrahydrofuran (THF)N-Benzyl-N,N-dimethyl-5-cyanopentan-1-aminium chloride

Elimination Reactions (e.g., Hofmann elimination)

Quaternary ammonium salts can undergo elimination reactions, most notably the Hofmann elimination. wikipedia.orgbyjus.comaakash.ac.inlscollege.ac.inlibretexts.org This reaction typically occurs when a quaternary ammonium hydroxide is heated, leading to the formation of an alkene and a tertiary amine.

The process begins with the quaternization of the tertiary amine with an excess of methyl iodide, followed by treatment with silver oxide and water to form the quaternary ammonium hydroxide. Upon heating, a hydroxide ion acts as a base and removes a proton from the β-carbon (the carbon adjacent to the carbon bearing the nitrogen), leading to an E2 elimination.

A key feature of the Hofmann elimination is its regioselectivity, which is governed by Hofmann's rule. This rule states that the major product is the least substituted alkene. byjus.com This is in contrast to the Zaitsev rule, which predicts the formation of the most substituted alkene in many other elimination reactions. The preference for the Hofmann product is attributed to the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract the most sterically accessible β-hydrogen.

For the quaternary ammonium salt derived from 5-(dimethylamino)pentanenitrile, the Hofmann elimination would be expected to yield pent-4-enenitrile and trimethylamine.

Hofmann Elimination of Quaternized 5-(Dimethylamino)pentanenitrile

Starting Material Reagents Product 1 (Alkene) Product 2 (Amine)

Interaction with Electrophilic Species

The interaction of 5-(Dimethylamino)pentanenitrile hydrobromide with electrophiles is largely governed by the protonated state of the dimethylamino group. In its salt form, the nitrogen atom's lone pair of electrons is engaged in a bond with a proton, rendering it non-nucleophilic and generally unreactive towards electrophilic attack.

Reactivity of the Protonated Dimethylamino Group:

Under neutral or acidic conditions, the tertiary aminium group is resistant to common electrophiles such as alkyl halides and acyl chlorides. For the nitrogen to regain its nucleophilicity, deprotonation is necessary, which can be achieved by the addition of a base. The choice of base and reaction conditions would be critical to selectively deprotonate the aminium salt without promoting unwanted side reactions, such as hydrolysis of the nitrile group.

ConditionReactivity of Dimethylamino GroupExpected Outcome with Electrophiles (e.g., Alkyl Halide)
Acidic/NeutralNon-nucleophilic (protonated)No reaction
BasicNucleophilic (deprotonated)N-alkylation to form a quaternary ammonium salt

Reactivity of the Nitrile Group:

While the carbon atom of a nitrile is electrophilic, the nitrogen atom possesses a lone pair of electrons in an sp-hybridized orbital. This makes the nitrile nitrogen significantly less basic and nucleophilic than the sp³-hybridized nitrogen of a tertiary amine. libretexts.orgmasterorganicchemistry.commsu.edu Consequently, the nitrile group is generally unreactive towards mild electrophiles.

However, under specific conditions, the nitrile group can act as a nucleophile. The most notable example is the Ritter reaction , where a nitrile reacts with a source of a stable carbocation, such as those generated from tertiary alcohols or alkenes in the presence of a strong acid. wikipedia.orgfiveable.meopenochem.orgorganic-chemistry.orgmissouri.edu In this reaction, the nitrile's nitrogen atom attacks the carbocation, leading to the formation of a nitrilium ion, which is subsequently hydrolyzed to an N-alkyl amide. wikipedia.orgorganic-chemistry.org

Given the structure of this compound, a Ritter-type reaction would require the presence of a suitable carbocation source and strong acid conditions. The acidic medium would ensure the amine remains protonated and unreactive.

Electrophile TypeReactivity with Nitrile GroupPotential Product
Alkyl Halide (primary/secondary)Generally unreactiveNo significant reaction
Acyl ChlorideGenerally unreactiveNo significant reaction
Carbocation (from alcohol/alkene + strong acid)Nucleophilic attackN-alkyl amide (after hydrolysis)

Reactivity of the Pentane (B18724) Carbon Chain

The pentane chain of this compound consists of unactivated sp³-hybridized C-H bonds, which are typically inert. However, modern synthetic methodologies have enabled the functionalization of such bonds, and the presence of the amino and nitrile groups can influence the reactivity of adjacent positions.

The direct functionalization of unactivated C-H bonds is a significant area of research in organic chemistry. Strategies often involve transition-metal catalysis or radical-mediated processes. For a simple aliphatic chain like the one in the target molecule, these reactions can offer pathways to introduce new functional groups.

Potential C-H Functionalization Reactions:

Directed C-H Activation: The dimethylamino group or the nitrile group could potentially act as directing groups to guide a transition metal catalyst to a specific C-H bond, although this is more challenging for remote C-H bonds.

Radical-Mediated Functionalization: Processes involving the generation of radicals, for example, through photoredox catalysis, can lead to the abstraction of a hydrogen atom from the carbon chain, followed by the introduction of a new functional group.

The C-H bonds alpha (adjacent) to the nitrile and amine groups exhibit enhanced reactivity due to the electronic properties of these functional groups.

Alpha to the Nitrile Group:

The protons on the carbon atom alpha to a nitrile group are weakly acidic and can be removed by a strong base to form a carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of substituents at this position.

Alpha to the Amine Group:

Functionalization of the C-H bond alpha to the nitrogen of the protonated amine is more challenging. However, in the deprotonated (tertiary amine) form, various methods exist for α-functionalization. One common approach involves the oxidation of the amine to an enamine or an iminium ion, which can then react with nucleophiles.

PositionActivating GroupConditions for FunctionalizationPotential Electrophiles/Nucleophiles
α to NitrileNitrileStrong baseAlkyl halides, carbonyl compounds
α to AmineAmine (deprotonated)OxidationNucleophiles (e.g., organometallics, enolates)

Influence of the Hydrobromide Counterion on Reaction Outcomes

The hydrobromide counterion primarily serves to protonate the dimethylamino group, thereby deactivating it as a nucleophile. This has a profound impact on the molecule's reactivity, as discussed in section 3.2.3. Beyond this, the bromide ion itself is a weak nucleophile and is generally not expected to participate directly in most reactions, especially in the presence of stronger nucleophiles. However, in certain contexts, such as in non-polar solvents, ion pairing effects could potentially influence reaction pathways and stereochemistry. In most typical organic reactions, its role is primarily that of a spectator ion after protonating the amine.

Derivatization Strategies for the 5-(Dimethylamino)pentanenitrile Skeleton

Derivatization of the 5-(Dimethylamino)pentanenitrile skeleton can be approached by targeting its three main components: the tertiary amine, the nitrile group, and the hydrocarbon chain.

Derivatization of the Amine:

Quaternization: After deprotonation with a suitable base, the resulting tertiary amine can be readily alkylated with an alkyl halide to form a quaternary ammonium salt.

Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid.

Derivatization of the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This converts the aminonitrile into an amino acid derivative.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would transform the molecule into a diamine.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

Derivatization via C-H Functionalization:

As discussed in section 3.3, the pentane chain can be derivatized through C-H activation or by leveraging the activating effects of the adjacent amine and nitrile groups.

Table of Derivatization Strategies:

Functional Group TargetedReagents and ConditionsResulting Functional Group
Tertiary Amine (after deprotonation)Alkyl halideQuaternary ammonium salt
Tertiary AmineH₂O₂ or peroxy acidN-oxide
NitrileH₃O⁺, heat or OH⁻, heatCarboxylic acid
Nitrile1. LiAlH₄; 2. H₂O or H₂, catalystPrimary amine
Nitrile1. Grignard reagent; 2. H₃O⁺Ketone
α-C-H to Nitrile1. Strong base; 2. ElectrophileSubstituted at α-position

These derivatization strategies highlight the versatility of the 5-(Dimethylamino)pentanenitrile skeleton as a building block for the synthesis of a wide range of more complex molecules.

Mechanistic Investigations of Reactions Involving 5 Dimethylamino Pentanenitrile Hydrobromide

Elucidation of Reaction Pathways and Catalytic Cycles

The reaction pathways for 5-(Dimethylamino)pentanenitrile (B2648973) hydrobromide would primarily involve transformations of the nitrile group and reactions related to the tertiary amine.

Nitrile Group Transformations: The nitrile group is a versatile functional group that can undergo several transformations. The most common reaction is hydrolysis, which can be catalyzed by either acid or base to form a carboxylic acid (5-(dimethylamino)pentanoic acid) via an intermediate amide. chemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. This forms a protonated imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed Hydrolysis: This pathway begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt. chemistrysteps.com

Tertiary Amine Involvement: The dimethylamino group can influence reactions or participate directly. For instance, in reactions analogous to the Strecker synthesis, tertiary amines can be formed and subsequently cyanated at the α-carbon under oxidative conditions. mdpi.comorganic-chemistry.org While 5-(Dimethylamino)pentanenitrile already possesses the nitrile group, understanding these pathways is crucial for predicting potential side reactions or further functionalization. A plausible catalytic cycle for the synthesis of related α-aminonitriles often involves the activation of an imine by a catalyst, followed by nucleophilic attack of a cyanide source. scispace.comnih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding reaction rates and identifying the slowest step in a multi-step reaction, known as the rate-limiting or rate-determining step. For a reaction involving 5-(Dimethylamino)pentanenitrile hydrobromide, such as its hydrolysis, kinetic experiments would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, pH, catalyst concentration).

A study on the base-catalyzed hydrolysis of similar long-chain aminonitriles, such as aminocapronitrile, provides a model for how such an investigation would be conducted. acs.org The reaction rate was found to follow a pseudo-first-order rate expression. The rate-determining step can change depending on the reaction conditions. For example, in the hydrolysis of nitriles, the initial attack of water or hydroxide on the nitrile carbon is often the rate-limiting step. chemistrysteps.comacs.org

Below is a table of hypothetical kinetic data for the hydrolysis of an aminonitrile, illustrating how reaction conditions affect the rate constant.

EntryReactantCatalyst Conc. (M)SolventTemperature (°C)Pseudo-First-Order Rate Constant (k, min⁻¹)
1Aminocapronitrile1.0 M NaOHWater900.015
2Aminocapronitrile2.0 M NaOHWater900.031
3Aminocapronitrile2.0 M NaOHWater/Methanol900.025
4Aminocapronitrile2.0 M NaOHWater1000.058

Data is illustrative and based on trends observed for analogous compounds. acs.org

Characterization of Reactive Intermediates

The elucidation of a reaction mechanism involves identifying and characterizing transient species or reactive intermediates. For reactions of 5-(Dimethylamino)pentanenitrile, several intermediates can be postulated.

Imidic Acids: As mentioned, imidic acids are key intermediates in the hydrolysis of nitriles, representing the tautomer of the initially formed adduct before rearranging to the more stable amide. chemistrysteps.com

Tetrahedral Intermediates: During the hydrolysis of the intermediate amide, a tetrahedral intermediate is formed when water or a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com

Imines/Iminium Ions: In reactions involving the α-carbon to the amine (though less direct for this specific molecule unless rearrangement or degradation occurs), iminium ions are common intermediates, especially under oxidative conditions. scispace.com

Cyclic Intermediates: In some enzyme-catalyzed nitrile hydration reactions, computational studies have proposed the formation of a cyclic intermediate resulting from the nucleophilic attack of a cysteine sulfenate group on the metal-coordinated nitrile. nih.govacs.org

These intermediates are typically detected using spectroscopic methods (like NMR or IR) under conditions that prolong their lifetime (e.g., low temperatures) or through trapping experiments.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction mechanisms. It allows for the calculation of the energy of reactants, products, transition states, and intermediates, providing a detailed energy profile of the reaction pathway. nih.govmdpi.com

For a reaction of 5-(Dimethylamino)pentanenitrile, a computational study would involve:

Geometry Optimization: Calculating the lowest energy structures of all species involved in the proposed mechanism.

Transition State Searching: Locating the transition state structure for each step and calculating the activation energy barrier. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that the found transition state correctly connects the reactant and product of a given step. nih.gov

A computational study on the reaction of nitriles with cysteine, for example, used DFT to calculate activation energies and investigate the transition state structure, revealing a concerted synchronous mechanism where nucleophilic attack and protonation occur simultaneously. nih.gov Similar methods could be applied to model the hydrolysis of 5-(Dimethylamino)pentanenitrile to determine the precise energy barriers and the structure of the transition states.

Solvent Effects and Ligand Modulation on Reaction Selectivity and Mechanism

The choice of solvent can significantly influence the rate and selectivity of a reaction. Reactions are often classified by the type of solvent that best promotes them. libretexts.org

Polar Protic Solvents (e.g., water, methanol): These solvents can hydrogen bond and are effective at stabilizing both cations and anions. libretexts.org For a reaction involving charged intermediates, such as an SN1-type pathway, polar protic solvents are generally preferred. However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2 reactions. wfu.edurammohancollege.ac.in

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They are excellent at solvating cations, leaving the anion relatively "bare" and highly nucleophilic. libretexts.org Therefore, SN2 reactions are often faster in polar aprotic solvents. wfu.edu

For reactions involving this compound, the choice of solvent would be critical. For instance, in a nucleophilic substitution reaction, a polar aprotic solvent might enhance the rate. rammohancollege.ac.in Kinetic studies on nucleophilic aromatic substitution reactions in mixed solvent systems (e.g., MeOH-Me2SO) have shown that the reaction rate can be finely tuned by changing the solvent composition, which alters the solvation of the transition state and reactants. nih.gov

The term "ligand modulation" typically refers to reactions involving a metal catalyst. While not directly applicable to a simple hydrolysis, if 5-(Dimethylamino)pentanenitrile were used in a metal-catalyzed cross-coupling or cyanation reaction, the electronic and steric properties of the ligands bound to the metal center would be paramount in controlling the reaction's outcome and mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Dimethylamino Pentanenitrile Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and spatial arrangement of 5-(Dimethylamino)pentanenitrile (B2648973) hydrobromide can be constructed.

The ¹H NMR spectrum of 5-(Dimethylamino)pentanenitrile hydrobromide is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The formation of the hydrobromide salt, with protonation occurring at the dimethylamino group, significantly influences the chemical shifts of the neighboring protons due to the inductive effect of the positively charged nitrogen atom.

The protons of the methyl groups attached to the nitrogen [(CH₃)₂NH⁺-] are expected to appear as a singlet, significantly downfield from their position in the free base, likely in the range of 2.8-3.0 ppm. The methylene (B1212753) group adjacent to the protonated nitrogen (-CH₂-NH⁺-) would also experience a strong deshielding effect, resulting in a triplet at approximately 3.0-3.2 ppm. The methylene group adjacent to the electron-withdrawing nitrile group (-CH₂-CN) is predicted to resonate as a triplet around 2.4-2.6 ppm. The remaining two methylene groups in the pentyl chain would appear as multiplets in the more upfield region of the spectrum, typically between 1.6 and 2.0 ppm. The coupling between adjacent methylene groups would result in triplet and multiplet splitting patterns, consistent with the n+1 rule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
(CH₃)₂NH⁺-2.8-3.0Singlet
-CH₂-NH⁺-3.0-3.2Triplet
-CH₂-CH₂-NH⁺-1.8-2.0Multiplet
-CH₂-CH₂-CN1.6-1.8Multiplet
-CH₂-CN2.4-2.6Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The nitrile carbon (-C≡N) is expected to have the highest chemical shift, typically appearing in the range of 118-122 ppm. The carbons of the methyl groups attached to the protonated nitrogen [-(CH₃)₂NH⁺-] would be found at approximately 43-46 ppm. The methylene carbon adjacent to the protonated nitrogen (-CH₂-NH⁺-) is predicted to be in the range of 55-58 ppm. The methylene carbon alpha to the nitrile group (-CH₂-CN) would likely appear around 15-18 ppm. The other two methylene carbons in the chain are expected to resonate at approximately 22-25 ppm and 26-29 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C≡N118-122
-(CH₃)₂NH⁺-43-46
-CH₂-NH⁺-55-58
-CH₂-CH₂-NH⁺-26-29
-CH₂-CH₂-CN22-25
-CH₂-CN15-18

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, can provide direct information about the nitrogen environments. In this compound, two distinct ¹⁵N signals are expected. The nitrile nitrogen (-C≡N ) would have a chemical shift in the range of -140 to -120 ppm relative to nitromethane. The protonated dimethylamino nitrogen [-(CH₃)₂N H⁺-] would appear at a significantly different chemical shift, typically in the range of -350 to -330 ppm, reflecting its ammonium-like character.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the signals of the adjacent methylene groups in the pentyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the proton signal of each methylene and methyl group and the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the entire molecular framework. For instance, correlations would be expected between the methyl protons and the carbon of the adjacent methylene group, as well as the methylene protons adjacent to the nitrile group and the nitrile carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the protons of the methyl groups and the adjacent methylene protons, confirming their close spatial relationship.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands that confirm its structure. The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The presence of the ammonium (B1175870) salt would be indicated by a broad absorption band in the range of 2400-2800 cm⁻¹, corresponding to the N-H stretching vibration of the R₂NH⁺ group. The C-H stretching vibrations of the methyl and methylene groups would be observed in the region of 2850-3000 cm⁻¹. Other characteristic vibrations, such as C-H bending and C-N stretching, would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
R₂NH⁺N-H Stretch2400-2800Broad, Strong
C≡NC≡N Stretch2240-2260Sharp, Medium
C-H (Alkyl)C-H Stretch2850-3000Medium to Strong
CH₂C-H Bend (Scissoring)~1465Medium
CH₃C-H Bend (Asymmetric)~1450Medium
C-NC-N Stretch1000-1250Medium

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, ATR).

Conformational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for investigating the conformational isomers of molecules by probing their vibrational modes. For this compound, different spatial arrangements of the dimethylamino and nitrile groups relative to the pentyl chain would result in distinct IR spectral features.

The primary focus of a conformational analysis would be the C-H stretching vibrations of the pentyl chain, the C-N stretching of the nitrile group, and the C-N stretching of the dimethylamino group, as well as various bending modes. The presence of the hydrobromide salt means the dimethylamino group will be protonated, forming a tertiary ammonium salt. This significantly influences the IR spectrum.

Key vibrational modes to consider would include:

N-H Stretching: The protonated amine will exhibit a broad and strong absorption band, typically in the range of 2700-3100 cm⁻¹, which often overlaps with C-H stretching bands.

C≡N Stretching: The nitrile group has a characteristic sharp absorption band, usually appearing in the 2240-2260 cm⁻¹ region for saturated alkyl nitriles. The position and intensity of this peak could be sensitive to the molecule's conformation and the electrostatic environment created by the nearby ammonium group.

CH₂ Bending (Scissoring and Rocking): Absorptions in the 1450-1470 cm⁻¹ (scissoring) and 720-725 cm⁻¹ (rocking, for chains of four or more carbons) regions could show subtle shifts or splitting depending on the conformational state of the alkyl chain (e.g., trans vs. gauche conformers).

By comparing experimentally obtained spectra (ideally at different temperatures or in different solvents) with theoretical spectra calculated for various stable conformers (using computational methods like Density Functional Theory), one could infer the predominant conformation(s) of the molecule in a given state.

Table 1: Expected Characteristic IR Absorption Bands for Conformational Analysis of this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Appearance Notes
N⁺-H Stretch 2700-3100 Broad, Strong Characteristic of a tertiary ammonium salt.
C-H Stretch (Alkyl) 2850-2960 Medium to Strong, Sharp Multiple peaks corresponding to symmetric and asymmetric stretching of CH₃ and CH₂ groups.
C≡N Stretch 2240-2260 Sharp, Medium Intensity Position may be influenced by intramolecular interactions.
CH₂ Scissoring 1450-1470 Medium May show complexity if multiple conformers are present.
C-N Stretch (Amine) 1200-1250 Medium Associated with the C-N bonds of the (CH₃)₂N⁺H- group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which allows for the calculation of its elemental formula. For the cationic form of this compound, which is 5-(dimethylamino)pentanenitrile protonated at the amino nitrogen (the free base), the expected species in positive-ion ESI-HRMS would be [C₇H₁₄N₂ + H]⁺.

The high mass accuracy of HRMS can distinguish the compound's formula from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). rsc.orgnih.gov

Table 2: Theoretical HRMS Data for the Cation of 5-(Dimethylamino)pentanenitrile

Ion Formula Species Calculated Monoisotopic Mass (Da)

Note: The measured mass in an HRMS experiment should agree with the calculated mass to within a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (in this case, m/z 127.1230) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and connectivity. nih.govmdpi.com

For the [C₇H₁₅N₂]⁺ ion, the positive charge is localized on the ammonium group, directing the fragmentation pathways. Expected fragmentation patterns would involve cleavages of C-C bonds alpha to the charged nitrogen atom.

Plausible Fragmentation Pathways:

Alpha-cleavage: The most common fragmentation for amines is cleavage of the bond beta to the nitrogen atom. For the pentyl chain, this would lead to the loss of alkyl radicals.

Loss of Neutrals: Fragmentation could involve the loss of small, stable neutral molecules.

Characteristic Ions: A prominent peak would be expected from the cleavage that yields the stable dimethylaminomethylidene iminium ion or related structures. A fragment corresponding to the dimethylamino group and adjacent carbons is highly likely. For instance, a fragment ion at m/z 58.0651, corresponding to [C₃H₈N]⁺ (the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺), is a very common and diagnostic fragment for compounds containing a dimethylaminoethyl or larger dimethylaminoalkyl group.

Table 3: Predicted Key Fragment Ions in MS/MS of [5-(Dimethylamino)pentanenitrile + H]⁺

m/z (Theoretical) Possible Formula Description of Fragment
127.1230 C₇H₁₅N₂⁺ Precursor Ion
84.0811 C₅H₁₀N⁺ Loss of (CH₃)₂NH (dimethylamine) via rearrangement
58.0651 C₃H₈N⁺ Dimethyliminium ion, [CH₂=N(CH₃)₂]⁺, from cleavage of the C2-C3 bond of the pentyl chain.

Analysis of these fragmentation patterns would allow for the unambiguous confirmation of the compound's structure by piecing together its constituent parts. springernature.com

X-ray Diffraction for Solid-State Structural Determination

Following extensive searches of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its crystallographic parameters, bond lengths, bond angles, and supramolecular interactions is not possible at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable crystal, which is then subjected to experimental analysis. The absence of such data in the public domain suggests that this analysis may not have been performed or published for this specific compound.

Crystallographic Parameters: Crystal System and Space Group

Information regarding the crystal system and space group for this compound is not available in published literature. These parameters can only be determined through experimental X-ray diffraction studies on a single crystal of the compound.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed quantitative analysis of bond lengths, bond angles, and torsional angles for this compound cannot be provided without the foundational crystallographic data.

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding Networks)

While it can be hypothesized that the hydrobromide salt of 5-(dimethylamino)pentanenitrile would exhibit hydrogen bonding between the bromide anion and the protonated dimethylamino group, a definitive and detailed description of the hydrogen bonding network and other potential supramolecular interactions is contingent upon the experimental determination of its crystal structure. Without this data, any discussion of such interactions remains speculative.

Strategic Role and Advanced Synthetic Applications in Organic Chemistry

Role as a Key Intermediate in Complex Molecular Synthesis

In the intricate field of multi-step organic synthesis, intermediates that offer multiple, selectively addressable functional groups are of paramount importance. 5-(Dimethylamino)pentanenitrile (B2648973) hydrobromide fits this role adeptly. The nitrile group can be transformed into a variety of other functionalities; for instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. Each of these transformations opens up new synthetic pathways.

Simultaneously, the dimethylamino group can act as a directing group, a basic site for catalysis, or be quaternized to introduce charged moieties or facilitate elimination reactions. This dual reactivity allows chemists to construct complex molecular architectures by sequentially or selectively modifying either end of the molecule. Aminonitriles, as a class, are recognized as versatile building blocks for a wide array of organic compounds, including alkaloids and α-amino acids. uni-mainz.deresearchgate.net The utility of 5-(Dimethylamino)pentanenitrile hydrobromide lies in its capacity to introduce a five-carbon chain functionalized with nitrogen at both the 1- and 5-positions, a common motif in many biologically active compounds.

Precursor in the Construction of Nitrogen-Containing Heterocyclic Systems

Perhaps the most significant application of this compound is in the synthesis of nitrogen-containing heterocycles. rsc.org These structures are foundational to a vast number of pharmaceuticals and natural products. The compound's linear structure and terminal functional groups make it an ideal candidate for intramolecular cyclization reactions to form saturated six-membered rings like piperidines. nih.govorganic-chemistry.org

The dual functionalities of aminonitriles are the basis for their utility in forming heterocyclic rings. nih.govmdpi.com In the case of 5-(Dimethylamino)pentanenitrile, the most direct pathway to a heterocycle involves the transformation of the nitrile group followed by an intramolecular reaction.

A prominent method is reductive cyclization . In this approach, the nitrile group is reduced to a primary amine. The resulting molecule, N¹,N¹-dimethylpentane-1,5-diamine, can then undergo spontaneous or catalyzed intramolecular cyclization to form N-methylpiperidine. This method is highly effective for creating substituted piperidine (B6355638) derivatives, which are key structures in many pharmaceuticals. nih.gov

Another potential, though less direct, intramolecular reaction is the Thorpe-Ziegler reaction . This reaction typically involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis. chem-station.comwikipedia.org For an aminonitrile like 5-(Dimethylamino)pentanenitrile, a base could deprotonate the carbon alpha to the nitrile group, creating a carbanion. This nucleophile could then, in principle, attack one of the methyl groups on the tertiary amine in an intramolecular S_N2 reaction, though this would form a highly strained ring and is less common than cyclizations that form five- or six-membered rings. researchgate.net

The table below summarizes potential cyclization strategies for aminonitriles.

Reaction TypeDescriptionResulting Heterocycle (from 5-(Dimethylamino)pentanenitrile)
Reductive Cyclization The nitrile group is reduced to a primary amine, which then acts as a nucleophile, attacking the other end of the molecule (after a leaving group is installed) or cyclizing onto an electrophilic carbon. In this specific case, the newly formed primary amine would be at the 5-position relative to the dimethylamino group, leading to N¹,N¹-dimethylpentane-1,5-diamine, which can cyclize.N-methylpiperidine
Hydrolysis and Amidation The nitrile is hydrolyzed to a carboxylic acid. The acid is then activated and undergoes intramolecular amidation. This would require demethylation of the tertiary amine to form a secondary amine that can act as the nucleophile, a multi-step process.A cyclic lactam (piperidin-2-one derivative)
Thorpe-Ziegler Reaction Analogue The carbon alpha to the nitrile is deprotonated with a strong base. The resulting carbanion acts as a nucleophile in an intramolecular reaction.Potentially a seven-membered ring or cyclopropane, though sterically and electronically challenging.

The versatility of aminonitriles extends to the synthesis of more complex polycyclic systems, including fused and spirocyclic frameworks. acs.orgnih.govcore.ac.uk Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. nih.gov

Aminonitriles, particularly α-aminonitriles, have been successfully employed in the synthesis of spirocyclic dioxopiperazines and other spiro-heterocycles. acs.orgthieme-connect.com A general strategy involves using the aminonitrile as a starting point to build the first heterocyclic ring, followed by further reactions to construct the second spiro-fused ring. For example, a piperidine ring could be formed first from 5-(Dimethylamino)pentanenitrile via one of the methods described above. If other functional groups are present on the initial molecule or introduced later, a second intramolecular cyclization can be induced to form the spirocyclic system. Reductive lithiation and subsequent cyclization of α-amino nitriles is a known method to afford spirocyclic heterocycles with high stereoselectivity. thieme-connect.com

Similarly, fused-ring systems can be generated. rsc.orgresearchgate.net A fused heterocycle is one where two rings share two or more atoms. A potential route starting from 5-(Dimethylamino)pentanenitrile could involve its incorporation into a larger molecule which then undergoes a tandem cyclization, where the functionalities derived from the aminonitrile participate in forming a new ring fused to an existing one.

Building Block for the Development of Novel Organic Scaffolds and Frameworks

In medicinal chemistry and materials science, a molecular scaffold or framework is the core structure of a molecule to which various functional groups can be attached. 5-(Dimethylamino)pentanenitrile serves as an excellent linear, bifunctional building block for creating novel scaffolds. uni-mainz.de Its five-carbon chain provides flexibility, while the distinct reactivity of the nitrile and tertiary amine groups allows for orthogonal chemical modifications.

Chemists can use this compound as a foundation to build libraries of new molecules. By systematically altering the groups that react with the nitrile and amine functionalities, a diverse set of compounds with different properties can be rapidly synthesized and tested for biological activity or material properties. The concept of using aminonitriles as versatile starting materials for diverse molecular structures is well-established in organic chemistry. nih.govnih.gov

The table below illustrates the synthetic versatility of the functional groups present in 5-(Dimethylamino)pentanenitrile.

Functional GroupPossible TransformationsResulting Functional Group
Nitrile (-C≡N) Acid or base hydrolysisCarboxylic acid (-COOH)
Reduction (e.g., with LiAlH₄, H₂/catalyst)Primary amine (-CH₂NH₂)
Reaction with Grignard reagentsKetone (-C(O)R)
Cycloaddition reactionsTetrazoles and other heterocycles
Dimethylamino (-N(CH₃)₂) Reaction with alkyl halides (Quaternization)Quaternary ammonium (B1175870) salt (-N⁺(CH₃)₂R)
OxidationN-oxide
Hofmann elimination (after quaternization)Alkene

Contribution to Atom-Economical and Sustainable Synthetic Methodologies (Green Chemistry Principles)

Green chemistry focuses on designing chemical processes that minimize waste and the use of hazardous substances. A key principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.

Intramolecular cyclization reactions, a primary application of this compound, are often highly atom-economical. For example, in an ideal intramolecular reductive cyclization, all the atoms of the starting material are retained in the cyclic product, leading to a theoretical atom economy of 100%. This is in stark contrast to many other types of reactions, such as substitutions or eliminations, which generate stoichiometric byproducts that become waste.

Consider a hypothetical intramolecular cyclization of the free base, 5-(dimethylamino)pentanenitrile (C₇H₁₄N₂), to form a cyclic imine intermediate before reduction. This isomerization reaction would have an atom economy of 100%, as no atoms are lost.

Atom Economy Calculation: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

In a reaction where all reactant atoms are incorporated into the final product, the atom economy is 100%. Such processes are highly desirable as they reduce the generation of chemical waste, aligning with the core tenets of sustainable chemistry. The use of aminonitriles in one-pot, multi-component reactions like the Strecker synthesis also represents a green approach, as it can reduce the number of separate reaction and purification steps required. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Dimethylamino)pentanenitrile hydrobromide with high purity?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using factorial design to minimize side products. For example, a central composite design (CCD) can identify critical variables affecting yield and purity . Post-synthesis, employ techniques like recrystallization in polar aprotic solvents (e.g., DMF) and validate purity via NMR (¹H/¹³C) and HRMS .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Store in airtight, corrosion-resistant containers under inert gas (N₂/Ar). Use chemical fume hoods for handling, wear nitrile gloves, safety goggles, and lab coats. Monitor air quality for nitrile vapors using FTIR or GC-MS to ensure exposure limits are not exceeded .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation of the dimethylamino and nitrile groups, FTIR for functional group validation (C≡N stretch ~2240 cm⁻¹), and HRMS for molecular ion confirmation. Cross-reference with NIST databases for spectral matching .

Advanced Research Questions

Q. How can reactor design influence the scalability of this compound synthesis?

  • Methodological Answer : Use computational fluid dynamics (CFD) to model heat/mass transfer in continuous-flow reactors, reducing hotspots that degrade nitrile groups. Compare batch vs. microreactor setups for residence time distribution (RTD) and yield optimization .

Q. What statistical approaches resolve contradictions in experimental data during process optimization?

  • Methodological Answer : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading) causing yield discrepancies. Use response surface methodology (RSM) to reconcile nonlinear interactions between parameters. Validate with Bayesian inference to quantify uncertainty .

Q. How does surface chemistry affect the stability of this compound in storage or reaction environments?

  • Methodological Answer : Conduct adsorption studies using quartz crystal microbalance (QCM) to assess interactions with glass/metal surfaces. Test inert coatings (e.g., silanized glassware) to minimize hydrolysis of the nitrile group. Pair with XPS to detect surface degradation products .

Q. What advanced separation techniques improve isolation of this compound from complex mixtures?

  • Methodological Answer : Employ membrane-based separations (e.g., nanofiltration) with tailored pore sizes to isolate the compound from byproducts. Optimize solvent-resistant membranes (e.g., polyimide) using Hansen solubility parameters .

Q. How can mechanistic studies clarify the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways. Validate with kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to confirm proposed mechanisms .

Data Presentation Example

Parameter Optimal Range Analytical Method
Reaction Temperature80–100°CIn-situ IR monitoring
Catalyst Loading5–7 mol%GC-MS quantification
Solvent Polarityε = 30–40 (DMF/DMSO)Hansen solubility analysis

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